3,3'-Neotrehalosadiamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104196-14-7 |
|---|---|
Molecular Formula |
C12H24N2O9 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
ZPEFXARQZVAHGO-DCSYEGIMSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Other CAS No. |
104196-14-7 |
Synonyms |
3,3'-diamino-3,3'-dideoxy-alpha,beta-trehalose 3,3'-neotrehalosadiamine BMY 28251 BMY-28251 BU 2797 BU-2797 |
Origin of Product |
United States |
Biosynthesis and Endogenous Production Mechanisms of 3,3 Neotrehalosadiamine
Microbial Origin and Natural Occurrence of 3,3'-Neotrehalosadiamine
This compound is an amino-sugar antibiotic naturally produced by several species of bacteria. nih.gov This compound, also known as 3,3′-diamino-3,3′-dideoxy-α,β-trehalose, functions as an autoinducer, activating its own biosynthetic operon. nih.govnih.gov
The ability to produce this compound is predominantly found within the genus Bacillus. Several species within this genus have been identified as producers of this unique autoinducer. nih.gov Notably, Bacillus subtilis is a well-studied producer of NTD. nih.govnih.gov While wild-type B. subtilis strains typically produce low, often undetectable, levels of NTD, certain mutations can lead to its overproduction. nih.gov
Another significant producer is Bacillus circulans. In fact, this compound was isolated from the fermentation broth of a butirosin-producing strain of B. circulans.
While direct evidence for the production of this compound by Bacillus pumilus is not extensively documented in recent literature, early research into its precursor, kanosamine, provides a strong link. The biosynthesis of kanosamine was first observed in Bacillus pumilus, suggesting that this species possesses the foundational metabolic pathways necessary for the synthesis of this compound. nih.gov
Table 1: Predominant Bacillus Species in this compound Production
| Bacillus Species | Role in Production | Key Findings |
|---|---|---|
| Bacillus subtilis | Producer | Well-studied model organism for NTD biosynthesis; wild-type strains produce low levels, but overproduction can be induced. nih.govnih.gov |
| Bacillus circulans | Producer | NTD has been isolated from fermentation broths of this species. |
| Bacillus pumilus | Probable Producer | Kanosamine, a precursor to NTD, was first identified in this species, indicating the presence of the necessary biosynthetic machinery. nih.gov |
While several Bacillus species are known to produce this compound, there is notable variation in the levels of production both between different species and among various subspecies or strains. nih.gov For instance, many standard laboratory strains and soil isolates of Bacillus subtilis produce only low but detectable amounts of NTD, in the range of approximately 1 to 10 μg/ml. nih.gov
Genetic Basis of this compound Biosynthesis: The ntdABC Operon
The biosynthesis of this compound is genetically encoded by the ntdABC operon. nih.govnih.govnih.gov This operon contains the three essential genes—ntdA, ntdB, and ntdC—that are collectively responsible for the synthesis of the kanosamine precursor of NTD from glucose-6-phosphate. nih.gov
The ntdABC operon has been identified in Bacillus subtilis and is crucial for the production of this compound. nih.govnih.gov The genes are organized as a single transcriptional unit, meaning they are transcribed together as a polycistronic mRNA. researchgate.net The expression of the ntdABC operon is tightly regulated and can be induced by its own product, NTD, in an autoinduction mechanism. nih.gov This autoinduction is mediated by a transcriptional activator, NtdR. nih.gov
Transcriptional analyses have revealed that the expression of the ntdABC operon is also influenced by the metabolic state of the cell, particularly carbon catabolite regulation. nih.gov The inactivation of ccpA, a major regulator of carbon metabolism, leads to a marked reduction in NTD production. Conversely, the inactivation of glcP, a glucose/mannose permease located downstream of the operon, stimulates NTD production. nih.gov Furthermore, there is evidence of transcriptional readthrough from the ntdABC operon into the downstream glcP gene. nih.gov
The three enzymes encoded by the ntdABC operon each play a specific and essential role in the biosynthesis of the kanosamine moiety of this compound.
NtdC : This enzyme functions as a glucose-6-phosphate 3-dehydrogenase.
NtdA : NtdA is a pyridoxal (B1214274) phosphate-dependent 3-oxo-glucose-6-phosphate:glutamate (B1630785) aminotransferase.
NtdB : This enzyme acts as a kanosamine-6-phosphate phosphatase.
NtdA is a key enzyme in the biosynthesis of this compound, catalyzing a crucial transamination step. nih.gov It is a pyridoxal phosphate (B84403) (PLP)-dependent sugar aminotransferase. nih.govnih.gov The enzymatic reaction involves the equatorial transamination of 3-oxo-α-d-glucose 6-phosphate to form α-d-kanosamine 6-phosphate. nih.govnih.gov
The catalytic mechanism of NtdA is characteristic of PLP-dependent aminotransferases. The aldehyde group of the PLP cofactor forms a Schiff base linkage with the ε-amino group of a specific lysine (B10760008) residue in the active site of the enzyme. drugbank.com When the substrate, 3-oxo-α-d-glucose 6-phosphate, enters the active site, its amino group displaces the lysine's amino group, forming a new Schiff base with the PLP. drugbank.com This is followed by a series of electron rearrangements, ultimately leading to the transfer of the amino group to the substrate and the formation of the product, α-d-kanosamine 6-phosphate. drugbank.com
Structural studies of NtdA have revealed that it shares the common aspartate aminotransferase fold (Type 1). nih.govnih.gov The active site is formed by residues from both monomers of the dimeric enzyme. nih.govnih.gov The crystal structure of NtdA has been resolved in its internal aldimine form (with PLP bound to Lys-247), in complex with its product α-d-kanosamine 6-phosphate, and with the amine donor glutamate, providing detailed insights into its catalytic cycle. nih.govnih.gov
Table 2: Enzymatic Components of the ntdABC Operon
| Enzyme | Gene | Catalytic Function |
|---|---|---|
| NtdC | ntdC | Glucose-6-phosphate 3-dehydrogenase |
| NtdA | ntdA | Pyridoxal phosphate-dependent 3-oxo-glucose-6-phosphate:glutamate aminotransferase nih.gov |
| NtdB | ntdB | Kanosamine-6-phosphate phosphatase |
Enzymatic Components and Their Respective Catalytic Functions
NtdB: Kanosamine-6-Phosphate Phosphatase Activity
NtdB is a key enzyme in the biosynthesis of the NTD precursor, kanosamine. It functions as a kanosamine-6-phosphate phosphatase. The primary role of NtdB is to catalyze the hydrolysis of kanosamine 6-phosphate to produce kanosamine and an inorganic phosphate molecule. This dephosphorylation is the final step in the three-enzyme pathway that synthesizes kanosamine from glucose-6-phosphate in Bacillus subtilis. The systematic name for this enzyme is kanosamine-6-phosphate phosphohydrolase.
The reaction catalyzed by NtdB is as follows: Kanosamine 6-phosphate + H₂O → Kanosamine + phosphate researchgate.net
This enzymatic activity has been demonstrated in vitro, confirming its essential role within the ntd operon for the production of the kanosamine moiety required for NTD synthesis. nih.gov
NtdC: Glucose-6-Phosphate 3-Dehydrogenase Activity
NtdC is an NAD-dependent dehydrogenase that catalyzes the first committed step in the biosynthesis of kanosamine within Bacillus subtilis. asm.orgmtroyal.ca Its specific function is the oxidation of glucose-6-phosphate (G6P) at the C3 position to form 3-oxo-d-glucose 6-phosphate (3oG6P). nih.gov This reaction is considered the initial step in the pathway that converts a common primary metabolite into a precursor for NTD. nih.govuniprot.orgnih.gov
Research has shown that NtdC preferentially utilizes the α-anomer of glucose 6-phosphate as its substrate. asm.orgmtroyal.ca The product of the NtdC-catalyzed reaction, 3oG6P, is inherently unstable and has not been isolated. nih.gov Under alkaline conditions, it can undergo ring opening and subsequent deprotonation. nih.gov The coordination between NtdC and the subsequent enzyme in the pathway, NtdA, is crucial for efficiently processing this unstable metabolite. nih.gov
| Enzyme | Gene Name | Organism | Function | Substrate | Product |
| NtdB | ntdB | Bacillus subtilis | Kanosamine-6-phosphate phosphatase | Kanosamine 6-phosphate | Kanosamine |
| NtdC | ntdC | Bacillus subtilis | Glucose-6-phosphate 3-dehydrogenase | Glucose-6-phosphate (α-anomer) | 3-oxo-glucose 6-phosphate |
Precursor Metabolism and Pathway Intermediates in Kanosamine Formation (from Glucose-6-Phosphate)
The biosynthesis of kanosamine from the primary metabolite glucose-6-phosphate in Bacillus subtilis is accomplished by a pathway involving three enzymes encoded by the ntd operon: NtdC, NtdA, and NtdB. nih.govuniprot.orgnih.gov This pathway represents a distinct route to kanosamine formation compared to pathways found in other microorganisms, such as that in Amycolatopsis mediterranei which utilizes UDP-glucose. nih.govuniprot.org
The process begins with the enzyme NtdC (glucose-6-phosphate 3-dehydrogenase), which oxidizes glucose-6-phosphate into the intermediate 3-oxo-glucose-6-phosphate (3oG6P). nih.govnih.gov This intermediate is then acted upon by NtdA, a pyridoxal phosphate-dependent aminotransferase, which transfers an amino group from glutamate to 3oG6P, forming kanosamine-6-phosphate. nih.govuniprot.orgnih.gov The final step is catalyzed by the phosphatase NtdB, which removes the phosphate group from kanosamine-6-phosphate to yield the final product, kanosamine (3-amino-3-deoxy-D-glucose). nih.govuniprot.orgnih.gov
Unidentified Enzymatic Steps for 1,1'-α,β Linkage Formation
This compound is a unique disaccharide composed of two kanosamine units joined by a 1,1'-α,β glycosidic linkage. nih.gov While the enzymatic pathway for the synthesis of the kanosamine precursor from glucose-6-phosphate via the NtdA, NtdB, and NtdC enzymes is well-established, the final step of NTD biosynthesis is not fully understood. nih.gov The specific enzyme or enzymes responsible for catalyzing the formation of the 1,1'-α,β linkage between two kanosamine molecules have not yet been identified. nih.gov This remains a missing link in the complete elucidation of the NTD biosynthetic pathway.
Regulatory Mechanisms Governing this compound Biosynthesis
The production of this compound is a tightly regulated process in Bacillus subtilis. The biosynthetic operon, ntdABC, is often silent or expressed at very low levels in wild-type strains under standard laboratory conditions. Its expression is governed by a sophisticated autoinduction system involving the transcriptional regulator NtdR and the NTD molecule itself. Furthermore, this dormant pathway can be dramatically awakened by specific mutations in the bacterial RNA polymerase.
Autoinduction Mechanism Mediated by this compound via NtdR Protein
The biosynthesis of NTD is controlled by a positive feedback loop, a process known as autoinduction. nih.govnih.gov The key protein mediating this regulation is NtdR, a transcriptional regulator encoded by the ntdR gene. uniprot.orgresearchgate.net NtdR functions as a transcriptional activator for the ntdABC operon. uniprot.orgnih.gov
In this autoinduction circuit, NTD itself acts as a signaling molecule or autoinducer. nih.govnih.gov When NTD is present, it binds to the NtdR protein. uniprot.org This binding event is believed to induce a conformational change in NtdR, enabling it to activate the transcription of the ntdABC operon, thereby leading to the synthesis of more NTD. nih.govresearchgate.net In addition to activating the biosynthetic operon, NtdR also functions as a repressor, negatively regulating its own transcription. uniprot.org This dual-function regulatory mechanism allows the bacterial cell to tightly control the level of NTD production in response to its own concentration, a hallmark of quorum sensing systems. nih.gov
| Regulatory Protein | Gene Name | Organism | Function | Effector Molecule | Target Operon |
| NtdR | ntdR | Bacillus subtilis | Transcriptional activator and repressor | This compound | ntdABC (activation), ntdR (repression) |
Activation of Dormant Production by RNA Polymerase Mutations
Under typical laboratory conditions, the biosynthetic gene cluster for this compound is often transcriptionally silent in wild-type Bacillus subtilis. However, production can be dramatically activated by specific mutations in the RNA polymerase (RNAP), particularly in the β subunit encoded by the rpoB gene.
The introduction of certain rifampicin-resistance mutations in rpoB has been shown to stimulate the expression of otherwise dormant secondary metabolite gene clusters, including the ntd operon. This activation allows for the robust production of NTD in strains that would otherwise not produce it. This phenomenon suggests that the mutant RNA polymerase has an altered transcriptional specificity or efficiency that favors the expression of the ntd genes. The activation of NTD production by an RNAP mutation occurs via the autoinduction mechanism, indicating that the mutation likely enhances the initial, low-level expression of the ntd operon, allowing the concentration of NTD to reach the threshold required to trigger the NtdR-mediated positive feedback loop.
Characterization of Rifampicin-Resistant rpoB Mutations
Mutations within the rpoB gene, which encodes the β-subunit of RNA polymerase, have been identified as key determinants in the overproduction of this compound. Resistance to the antibiotic rifampicin (B610482) is a common phenotype associated with alterations in the rpoB gene asm.orgasm.orgdovepress.com. Specific rifampicin-resistant (Rifr) mutations in Bacillus subtilis have been shown to have pleiotropic effects, extending beyond antibiotic resistance to influence the expression of secondary metabolite biosynthetic pathways asm.orgasm.org.
In the context of NTD biosynthesis, the introduction of a particular rpoB mutation, designated rpoB5, into Bacillus subtilis enables the cells to significantly overproduce the compound nih.gov. While many rpoB mutations are known to confer rifampicin resistance by altering the binding site of the antibiotic on the RNA polymerase, the rpoB5 mutation appears to also alter the transcriptional machinery in a way that favors the expression of the otherwise dormant or lowly expressed ntdABC operon nih.govasm.org.
The characterization of these mutations involves isolating rifampicin-resistant mutants and sequencing the rpoB gene to identify the specific nucleotide changes. The most common mutations conferring rifampicin resistance in B. subtilis are located in specific clusters within the rpoB gene asm.orgfrontiersin.org. The impact of these mutations on fitness and global gene expression can vary depending on the specific amino acid substitution and the environmental conditions asm.org. For instance, mutations at codons 469 and 482 of rpoB are frequently isolated and have been shown to affect global phenotypes researchgate.net. The table below summarizes key findings related to rpoB mutations.
| Mutation Type | Associated Phenotype | Relevance to this compound |
| Spontaneous Rifr mutations | Resistance to Rifampicin, altered global transcription asm.org | Can lead to the activation of otherwise silent secondary metabolite operons. |
| rpoB5 | Overproduction of NTD in B. subtilis nih.gov | A specific mutation that enhances the biosynthesis of this compound. |
| Mutations in Cluster I (e.g., Q469, H482) | Rifampicin resistance, potential fitness costs asm.orgasm.org | These regions are hotspots for mutations that can indirectly affect secondary metabolism. |
Enhanced Recognition of Sigma(A)-Dependent Promoters
The transcription of the vast majority of vegetative genes in Bacillus subtilis is initiated by RNA polymerase containing the primary sigma factor, σA (SigA) uniprot.org. This sigma factor is responsible for recognizing the consensus sequences at the -35 and -10 regions of the promoters of housekeeping genes, thereby directing the RNA polymerase to initiate transcription.
The ntdABC operon is transcribed from a promoter that is recognized by the σA-containing RNA polymerase holoenzyme. The enhanced production of this compound in strains with specific rpoB mutations is attributed to an altered interaction between the mutant RNA polymerase and the σA-dependent promoter of the ntdABC operon. This altered interaction leads to more efficient recognition of the promoter and a higher rate of transcription initiation. The rpoB mutations likely induce a conformational change in the RNA polymerase core enzyme that allosterically enhances its affinity for the σA factor or improves its interaction with the promoter DNA sequence, leading to increased expression of the ntdABC genes.
Interplay with Carbon Catabolite Regulation (CCR)
The biosynthesis of this compound is closely linked to the central carbon metabolism of the cell through the Carbon Catabolite Regulation (CCR) system. This global regulatory network ensures the preferential utilization of rapidly metabolizable carbon sources, such as glucose, over less favorable ones. The expression of the ntdABC operon is subject to complex regulation by key components of the CCR machinery.
Influence of CcpA on ntdABC Expression
The catabolite control protein A (CcpA) is the master regulator of CCR in Bacillus subtilis and other Gram-positive bacteria frontiersin.orgresearchgate.net. In the presence of a preferred carbon source like glucose, CcpA, in complex with its co-factor HPr-Ser-P, binds to specific DNA sequences known as catabolite responsive elements (cre) in the promoter regions of target genes, typically leading to their repression nih.govnih.gov.
However, in the case of this compound biosynthesis, CcpA appears to play a positive regulatory role. Inactivation of the ccpA gene in Bacillus subtilis leads to a marked reduction in NTD production nih.govasm.org. This suggests that CcpA-mediated catabolite activation of ntdABC expression occurs. This activation is thought to be a response to an increase in the intracellular concentration of fructose-1,6-bisphosphate, a key glycolytic intermediate, which signals high glycolytic flux nih.govasm.orgresearchgate.net.
Role of Glucose-Specific Phosphoenolpyruvate-Dependent Phosphotransferase System (Glucose-PTS)
The primary route for glucose uptake in Bacillus subtilis under many conditions is the phosphoenolpyruvate-dependent phosphotransferase system (PTS). This system couples the transport of glucose into the cell with its phosphorylation to glucose-6-phosphate. The glucose-specific PTS is a key player in mediating the CCR signal.
The positive regulation of ntdABC expression by glucose is dependent on its transport through the glucose-PTS researchgate.net. The signal for CcpA-mediated activation is generated downstream of glucose-6-phosphate formation, specifically through the accumulation of fructose-1,6-bisphosphate nih.govasm.org. Therefore, a functional glucose-PTS is essential for the catabolite activation of this compound synthesis.
GlcP-Dependent Glucose Uptake and Repression of ntdABC
In addition to the glucose-PTS, Bacillus subtilis possesses other glucose uptake systems, including the glucose/mannose:H+ symport permease, GlcP. The gene encoding this permease, glcP, is located immediately downstream of the ntdABC operon nih.govasm.org.
Interestingly, glucose uptake mediated by GlcP has an opposite effect on ntdABC expression compared to the glucose-PTS. Overexpression of glcP leads to the repression of ntdABC expression and consequently, a reduction in this compound production nih.govasm.org. This repression occurs in response to the uptake of glucose via GlcP and is associated with an increase in the intracellular concentration of unphosphorylated glucose nih.govasm.org. This suggests that B. subtilis can differentiate between glucose uptake pathways to fine-tune the expression of the ntdABC operon. The repression mediated by GlcP-dependent glucose uptake is independent of CcpA asm.org.
| Regulatory Component | Effect on ntdABC Expression | Associated Signal Molecule |
| CcpA | Activation | Fructose-1,6-bisphosphate nih.govasm.org |
| Glucose-PTS | Activation | Fructose-1,6-bisphosphate researchgate.net |
| GlcP | Repression | Unphosphorylated Glucose nih.govasm.org |
Transcriptional Read-Through of glcP from ntdABC Promoter
The genomic arrangement of the ntdABC operon and the downstream glcP gene is significant for their co-regulation. Northern blot analysis has revealed that glcP can be co-transcribed with the ntdABC genes nih.govasm.org. This occurs via a mechanism of transcriptional read-through, where the RNA polymerase continues transcribing past the ntdABC transcription terminator site and into the glcP gene nih.govasm.org.
This transcriptional coupling allows this compound itself to function as a modulator of glucose uptake. As NTD is an autoinducer that stimulates the transcription of its own biosynthetic operon, ntdABC, this autoinduction also leads to increased transcription of glcP through read-through nih.gov. Even trace amounts of NTD are sufficient to ensure the expression of glcP, highlighting a sophisticated feedback loop where the product of a biosynthetic pathway influences the transport of a key regulatory molecule (glucose) nih.govasm.org.
Advanced Methodologies in 3,3 Neotrehalosadiamine Research
Genetic and Molecular Biology Approaches for Pathway Elucidation
Classical genetic and molecular techniques have been instrumental in identifying and functionally characterizing the genes responsible for NTD biosynthesis in organisms such as Bacillus subtilis.
Targeted mutagenesis and gene deletion have been fundamental in confirming the roles of specific genes within the NTD biosynthetic pathway. In Bacillus subtilis, the production of NTD is governed by the polycistronic ntdABC operon and a positive regulator, ntdR.
Researchers have created specific knockout mutants to probe the function of this operon. For instance, a triple mutant strain (zwf ntdABC glcP) was engineered to demonstrate the direct involvement of the ntdABC gene cluster in metabolic pathways. Deletion of this operon abolishes NTD production, confirming its essential role. Furthermore, inactivation of the ntdR gene prevents the activation of the ntdABC operon, establishing ntdR as a critical positive transcriptional regulator for NTD biosynthesis. Conversely, studies involving the inactivation of the downstream gene glcP, which encodes a glucose permease, showed a marked stimulation in NTD production, revealing a complex regulatory link between glucose uptake and NTD synthesis.
These gene deletion studies have been crucial in assigning function to the genetic components of the NTD pathway and uncovering layers of its regulation.
Table 1: Key Genes in 3,3'-Neotrehalosadiamine Biosynthesis and Regulation
| Gene/Operon | Encoded Protein/Function | Method of Study | Finding |
| ntdABC | Polycistronic operon encoding biosynthetic enzymes | Gene Deletion | Essential for NTD biosynthesis; deletion abolishes production. |
| ntdA | 3-oxo-glucose-6-phosphate:glutamate (B1630785) aminotransferase | Recombinant Expression | Catalyzes the conversion of 3-oxoglucose 6-phosphate to kanosamine 6-phosphate. |
| ntdB | Kanosamine-6-phosphate phosphatase | Recombinant Expression | Removes the phosphate (B84403) group from kanosamine-6-phosphate. |
| ntdC | Glucose-6-phosphate 3-dehydrogenase | Recombinant Expression | Catalyzes the initial step, converting glucose-6-phosphate. |
| ntdR | Transcriptional Activator | Gene Deletion, Reporter Gene Fusion | Positively regulates the ntdABC operon in the presence of NTD (autoinduction). |
| glcP | Glucose/mannose:H+ symport permease | Gene Deletion | Inactivation stimulates NTD production, linking glucose transport to pathway regulation. |
Recombinant Gene Expression in Heterologous Hosts (e.g.,Escherichia coli)
To determine the specific biochemical function of the enzymes encoded by the ntdABC operon, individual genes have been expressed recombinantly in heterologous hosts like Escherichia coli. This approach allows for the production and purification of large quantities of a single enzyme, free from the complex cellular environment of the native organism.
Through in vitro assays with these purified recombinant proteins, the precise catalytic activity of each enzyme was determined:
NtdC was identified as a glucose-6-phosphate 3-dehydrogenase.
NtdA was characterized as a pyridoxal (B1214274) phosphate-dependent 3-oxo-glucose-6-phosphate:glutamate aminotransferase.
NtdB was shown to be a kanosamine-6-phosphate phosphatase.
This methodology was pivotal in delineating the step-by-step chemical reactions that convert glucose-6-phosphate into kanosamine, the precursor building block of NTD.
To investigate the transcriptional regulation of the ntdABC operon, scientists have employed reporter gene fusion assays. This technique involves fusing the promoter region of the gene of interest (in this case, the promoter of ntdABC) to a reporter gene, such as lacZ, which encodes the easily detectable enzyme β-galactosidase.
Studies using an ntdABC-lacZ fusion in B. subtilis revealed a key regulatory mechanism: NTD functions as an autoinducer. The expression of the ntdABC operon, as measured by β-galactosidase activity, was significantly increased in the presence of NTD. This activation was dependent on the NtdR protein, demonstrating that NTD binds to NtdR, which in turn promotes the transcription of the genes required for its own synthesis. This autoinduction loop allows the bacterial population to rapidly amplify NTD production once a certain threshold concentration is reached.
"Omics" Technologies for Global Systemic Understanding
Metabolome analysis, which provides a comprehensive snapshot of all small-molecule metabolites in a cell at a given time, has uncovered a significant link between NTD/kanosamine biosynthesis and central carbon metabolism in B. subtilis.
In a study involving a mutant strain where the NTD/kanosamine pathway was upregulated, metabolomic profiling revealed significant accumulation of key metabolites.
Table 2: Impact of NTD/Kanosamine Pathway Activation on B. subtilis Metabolome
| Metabolite Class | Specific Metabolites | Observed Change | Implication |
| TCA Cycle Intermediates | Malate, Fumarate, Succinate | Significant Accumulation | Rerouting of carbon flux through the central metabolic hub. |
| Energy Cofactors | NADPH | Significant Increase | Suggests a role for the pathway in modulating the cell's redox balance and biosynthetic capacity. |
| Glycolysis Intermediates | Glucose-6-Phosphate | Altered Levels | Confirms the pathway's direct link to upper glycolysis. |
These findings demonstrate that activating the NTD pathway does not occur in isolation but has profound effects on the cell's energy and biosynthetic capabilities. Specifically, the increased production of NADPH, a crucial reducing agent for many anabolic processes, suggests that NTD may play a role in modulating carbon and energy metabolism within the cell.
While direct, large-scale transcriptome analyses (e.g., RNA-seq) focusing specifically on the global effects of NTD production are not extensively detailed in the available literature, transcriptional analysis has been a key component of related studies. For example, Northern blot analysis and lacZ fusions have been used to study the expression of the ntdABC operon and nearby genes like glcP. These targeted analyses have shown that the ntdABC promoter can lead to transcription readthrough, also expressing the downstream glcP gene, linking NTD autoinduction directly to the modulation of glucose uptake.
Comprehensive RNA-sequencing studies on B. subtilis under various conditions, such as different growth phases or stress responses, provide a foundational landscape of gene expression. Future research could leverage this technology to compare the global gene expression profiles of wild-type strains with ntd operon mutants or strains overproducing NTD. Such an approach would provide a genome-wide view of the regulatory networks influenced by NTD, potentially identifying new targets and physiological roles for this unique autoinducer beyond its immediate metabolic impact.
Biochemical and Biophysical Characterization of Biosynthetic Enzymes
The comprehensive understanding of this compound (NTD) biosynthesis necessitates a detailed characterization of the enzymes involved in its metabolic pathway. The biosynthetic operon, typically ntdABC, encodes the core enzymes responsible for its production from precursors. Advanced biochemical and biophysical methodologies are crucial for elucidating the specific function, kinetics, and interaction dynamics of these enzymes.
In vitro Enzymatic Activity Assays
In vitro enzymatic activity assays are fundamental procedures in biochemistry that allow for the detailed study of enzyme function under controlled laboratory conditions, independent of the complexities of a living cell databiotech.co.ilresearchgate.net. These assays are essential for determining the specific catalytic function of each enzyme in the NTD biosynthetic pathway, measuring reaction rates, and understanding how factors like substrate concentration, pH, and temperature affect their activity.
For the NTD pathway in organisms like Bacillus subtilis, the ntdABC operon is central nih.gov. The characterization of the enzymes NtdA, NtdB, and NtdC would involve individual assays. For instance, if NtdA is predicted to be a synthase, its activity could be measured by monitoring the consumption of its substrates or the formation of its product over time using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
A typical workflow for these assays includes:
Protein Expression and Purification: The genes (ntdA, ntdB, ntdC) are cloned into expression vectors, and the enzymes are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
Assay Development: A reaction mixture is prepared containing the purified enzyme, its specific substrate(s) (e.g., kanosamine precursors), and necessary cofactors in a buffered solution.
Data Collection and Analysis: The reaction is initiated and monitored over time. The rate of product formation or substrate depletion is measured. This data is then used to calculate key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which describe the enzyme's affinity for its substrate and its turnover efficiency, respectively.
The table below illustrates the type of data generated from such assays for a hypothetical enzyme in the NTD pathway.
| Parameter | Description | Hypothetical Value for NtdA |
| Substrate | The molecule upon which the enzyme acts. | Glucose-6-phosphate |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity. | 0.5 mM |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | 120 µmol/min/mg |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 80 s-1 |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. | 1.6 x 105 M-1s-1 |
This table contains hypothetical data for illustrative purposes.
Quantitative Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)
Quantitative protein-ligand interaction studies are vital for understanding the binding affinity and kinetics between molecules, such as enzymes and their substrates or regulatory proteins and their binding partners nih.govresearchgate.netcreative-biostructure.comspringernature.com. Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free analysis of these interactions nih.govnuvisan.comharvard.edu.
In the context of this compound research, SPR can be employed to:
Characterize Enzyme-Substrate Interactions: Quantify the binding and dissociation rates of substrates with the biosynthetic enzymes (NtdA, NtdB, NtdC).
Analyze Regulatory Interactions: NTD biosynthesis is controlled by a transcriptional activator, NtdR, which binds to NTD as an autoinducer nih.gov. SPR can be used to measure the binding affinity of NTD to the NtdR protein, providing insight into the autoinduction mechanism.
In a typical SPR experiment, one molecule (the ligand, e.g., NtdR protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., NTD) is then flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram harvard.edu. This allows for the precise calculation of kinetic parameters.
The data derived from such an analysis is presented below, illustrating the interaction between the regulatory protein NtdR and its ligand, NTD.
| Kinetic Parameter | Symbol | Description | Hypothetical Value |
| Association Rate Constant | ka (or kon) | The rate at which the protein-ligand complex is formed. | 2.5 x 105 M-1s-1 |
| Dissociation Rate Constant | kd (or koff) | The rate at which the protein-ligand complex breaks apart. | 5.0 x 10-3 s-1 |
| Equilibrium Dissociation Constant | KD | The ratio of kd/ka, indicating the binding affinity. A lower KD signifies a stronger interaction. | 20 nM |
This table contains hypothetical data for illustrative purposes.
Comparative Microbial Genomics and Proteomics for Inter-strain Analysis
Comparative genomics and proteomics are powerful tools for studying the differences between related microbial strains, providing insights into their distinct metabolic capabilities and phenotypes nih.govnih.govusm.edu. By comparing the genomes and proteomes of different bacterial strains that produce this compound, researchers can identify genetic variations and differences in protein expression that may account for variations in yield, regulation, and biological activity mdpi.commdpi.com.
Comparative Genomics involves the analysis and comparison of the complete DNA sequences of different strains usm.edu. This approach can reveal:
Variations in Biosynthetic Gene Clusters: Differences in the sequence of the ntdABC operon or surrounding genes across strains.
Presence of Regulatory Elements: Identification of unique regulatory sequences that may alter the expression of the NTD biosynthetic genes.
Horizontal Gene Transfer: Evidence of the acquisition of genes related to NTD production from other organisms.
Comparative Proteomics focuses on the global analysis of proteins expressed by an organism under specific conditions nih.govnih.gov. By comparing the entire set of expressed proteins (the proteome) between a high-producing NTD strain and a low-producing strain, researchers can identify:
Differential Protein Expression: Upregulation or downregulation of the NTD biosynthetic enzymes (NtdA, NtdB, NtdC).
Post-Translational Modifications: Modifications to enzymes that may affect their activity.
Related Metabolic Pathways: Changes in the expression of proteins in pathways that supply precursors for NTD biosynthesis.
The table below summarizes findings from a hypothetical comparative genomic and proteomic study between two different NTD-producing Bacillus subtilis strains.
| Feature | Strain A (High Producer) | Strain B (Low Producer) | Implication for NTD Production |
| Genomics: ntd Promoter Region | Contains an additional upstream activating sequence. | Lacks the additional activating sequence. | Enhanced transcription of biosynthetic genes in Strain A. |
| Genomics: ntdC Gene | Wild-type sequence. | Contains a point mutation leading to an amino acid substitution. | Potentially reduced activity of the NtdC enzyme in Strain B. |
| Proteomics: NtdB Expression Level | 5-fold higher expression compared to Strain B. | Baseline expression level. | Higher flux through the biosynthetic pathway in Strain A. |
| Proteomics: Precursor Pathway Enzyme (e.g., a specific aminotransferase) | Upregulated 3-fold. | Baseline expression level. | Increased availability of the kanosamine precursor in Strain A. |
This table contains hypothetical data for illustrative purposes.
Future Research Directions and Unexplored Avenues for 3,3 Neotrehalosadiamine
Elucidation of Remaining Biosynthetic Steps and Associated Enzyme Functions
The biosynthesis of 3,3'-Neotrehalosadiamine begins with the conversion of glucose-6-phosphate to its precursor, kanosamine. This initial phase is catalyzed by a series of three enzymes encoded by the ntd operon in Bacillus subtilis: NtdC (glucose-6-phosphate 3-dehydrogenase), NtdA (a pyridoxal (B1214274) phosphate-dependent 3-oxo-glucose-6-phosphate:glutamate (B1630785) aminotransferase), and NtdB (a kanosamine-6-phosphate phosphatase) sigmaaldrich.comnih.gov. While the synthesis of kanosamine is established, a significant gap in our understanding lies in the final, crucial step of NTD biosynthesis.
A primary area for future investigation is the identification and characterization of the enzyme or enzymes responsible for the dimerization of two kanosamine molecules to form the final this compound structure, which features a distinctive 1,1′-α,β linkage nih.govasm.org. It is currently unknown which enzyme catalyzes this final condensation step nih.govasm.orgasm.org. Future research should focus on identifying the gene and the corresponding protein that completes the biosynthetic pathway. This will likely involve a combination of genetic screening of Bacillus species, protein purification strategies using cell extracts with NTD-producing capabilities, and bioinformatic analyses to identify potential candidate genes. Once identified, the enzyme's structure, substrate specificity, and catalytic mechanism will need to be thoroughly characterized.
Detailed Mechanistic Dissection of Regulatory Networks and Signaling Cascades
Current knowledge indicates that this compound functions as an autoinducer, positively regulating its own synthesis. This autoinduction is mediated by the transcriptional activator NtdR, which binds to the promoter of the ntdABC operon in the presence of NTD, thereby enhancing its transcription nih.govresearchgate.net. The production of NTD is also subject to carbon catabolite regulation, with the major transcriptional regulator CcpA playing a role in repressing the ntdABC operon nih.govasm.org.
Despite this foundational understanding, the intricate details of the signaling cascade and regulatory networks governing NTD biosynthesis remain largely unexplored. Future research should aim to dissect the precise molecular mechanisms of NTD-mediated signaling. Key questions to be addressed include how NTD enters the cell or is sensed at the cell surface to interact with NtdR. Investigating the potential for a dedicated transporter or a receptor protein is a critical next step. Furthermore, the signaling cascade downstream of NTD perception needs to be elucidated. This includes identifying any additional regulatory proteins or small molecules that modulate the activity of NtdR or the expression of the ntdABC operon. Understanding how the CcpA-mediated repression is integrated with the autoinduction loop will provide a more complete picture of the regulatory network. Advanced techniques such as transcriptomics and proteomics can be employed to identify genes and proteins whose expression is altered in response to NTD, revealing the broader regulatory scope of this signaling molecule.
Identification and Characterization of Specific Intracellular Biological Targets and Interaction Partners
The transcriptional activator NtdR is the only currently confirmed direct biological target of this compound nih.govresearchgate.net. However, the significant impact of NTD/kanosamine biosynthesis on central carbon metabolism strongly suggests the existence of other intracellular targets and interaction partners. Studies have shown that the activation of the NTD/kanosamine biosynthetic pathway leads to a notable accumulation of tricarboxylic acid (TCA) cycle intermediates and an increase in the intracellular NADPH pool nih.govmtroyal.canih.gov. This metabolic shift indicates a broader physiological role for NTD beyond simple autoinduction.
Future investigations should focus on identifying the specific molecular targets that are directly or indirectly affected by NTD. Affinity chromatography using immobilized NTD could be a powerful tool to pull down and identify binding proteins from Bacillus subtilis cell lysates. Additionally, techniques such as yeast two-hybrid screening could be employed to discover protein-protein interactions that are influenced by the presence of NTD. Once potential interaction partners are identified, their binding affinity and the functional consequences of their interaction with NTD will need to be characterized in detail. Uncovering these targets will be crucial to understanding the full spectrum of cellular processes regulated by this unique aminosugar.
Strategic Applications in Microbial Metabolic Engineering and Bioproduction Enhancement
The observed link between the this compound/kanosamine biosynthetic pathway and the enhancement of the intracellular NADPH pool presents exciting opportunities for microbial metabolic engineering nih.govmtroyal.canih.gov. NADPH is a critical reducing equivalent for many biosynthetic pathways, including those for the production of valuable secondary metabolites such as antibiotics and other bioactive compounds. The ability to modulate the NTD pathway could therefore be harnessed to increase the yield of desired products in industrial fermentation processes asm.orgnih.govasm.org.
Broader Ecological Roles and Potential Inter-Microbial Interactions of this compound
As a secreted autoinducer, this compound is well-positioned to play a role in cell-to-cell communication and potentially in shaping microbial communities asm.orgasm.org. The production of NTD by several Bacillus species suggests that it may serve as a signal for inter-species communication within this genus, coordinating social behaviors such as biofilm formation or sporulation asm.orgasm.org. The ability of microorganisms to interfere with the quorum sensing systems of others, a phenomenon known as quorum quenching, is a known factor in microbial ecology frontiersin.org.
The broader ecological functions of NTD in complex microbial environments, such as the soil microbiome, remain a significant and largely unexplored frontier. Future research should investigate the role of NTD in mediating interactions between Bacillus species and other soil microorganisms. This could involve studying the effect of NTD on the growth, gene expression, and behavior of other bacteria and fungi commonly found in the soil. It would also be of interest to determine if other microbes have evolved mechanisms to detect or degrade NTD, potentially as a means of quorum quenching or as a nutrient source. Understanding the ecological role of NTD will provide valuable insights into the chemical language that governs the structure and function of microbial communities in their natural habitats.
Q & A
Q. What is the biosynthetic pathway of 3,3'-neotrehalosadiamine (NTD) in Bacillus species, and what enzymes are critical for its production?
NTD biosynthesis in Bacillus subtilis involves the ntdABC operon, which encodes three enzymes:
- NtdC : A glucose-6-phosphate 3-dehydrogenase that converts glucose-6-phosphate to 3-oxo-glucose-6-phosphate .
- NtdA : A pyridoxal phosphate-dependent aminotransferase that synthesizes kanosamine-6-phosphate .
- NtdB : A phosphatase that dephosphorylates kanosamine-6-phosphate to yield kanosamine, a precursor of NTD . This pathway is distinct from UDP-glucose-dependent routes in other bacteria, highlighting evolutionary divergence in aminosugar biosynthesis .
Q. How can NTD be detected and quantified in microbial cultures?
- Bioassay-guided isolation : Use aminoglycoside-hypersensitive mutants (e.g., Klebsiella pneumoniae Kp-126) to screen fermentation broths. Activity against Kp-126 but not Bacillus subtilis PCI 219 (Bs-1) indicates NTD specificity .
- Chromatography : Amberlite IRC-50 (NH₄⁺ form) and CG-50 columns are used for purification, followed by paper disc-agar diffusion assays for activity validation .
- LC-MS : Quantify NTD using m/z 340.38 (C₁₂H₂₄N₂O₉) as a molecular marker .
Q. What regulatory mechanisms control NTD production in Bacillus subtilis?
- GlcP transporter : Represses the ntdABC operon in glucose-rich environments. Disruption of glcP upregulates NTD synthesis via de novo autoinduction .
- NtdR : A positive regulator that binds NTD as an autoinducer, activating the ntdABC promoter in a feedback loop .
- Carbon source modulation : Glucose suppresses NTD production, while alternative carbon sources (e.g., starch) enhance yield .
Advanced Research Questions
Q. How do RNA polymerase (RNAP) mutations influence NTD overproduction?
- Rifampicin-resistant (Rifᴿ) rpoB mutations : Alter RNAP-σᴬ interactions, increasing promoter recognition of ntdABC. This activates dormant pathways, elevating NTD yields by 10–20× .
- Transcriptional profiling : RNA-seq reveals concurrent upregulation of licBCAH and yyaH-maa operons, suggesting global metabolic rewiring .
- Methodological note : Screen Rifᴿ mutants using gradient plate assays and validate via promoter-lacZ fusions to quantify σᴬ-dependent activity .
Q. What is the ecological role of NTD in Bacillus subtilis communities?
- Cannibalism : NTD may act as a signaling molecule during sporulation, inducing autolysis of sibling cells to scavenge nutrients .
- Antibiotic resistance : Hypersensitive mutants (e.g., Kp-126) lack NTD-specific efflux pumps, making them tools for studying resistance evolution .
- Experimental design : Use ntdABC knockouts in competitive co-culture assays to assess fitness trade-offs .
Q. How can researchers resolve contradictions in reported NTD antibiotic efficacy?
- Strain-specific activity : NTD shows potent activity against K. pneumoniae Kp-126 but weak effects on B. subtilis due to intrinsic resistance mechanisms .
- Dosage optimization : Test MICs (minimum inhibitory concentrations) across pH gradients (NTD is stable at pH 7) to account for environmental variability .
- Synergy studies : Combine NTD with β-lactams or membrane disruptors to bypass resistance .
Methodological Notes
- Genetic tools : Use CRISPR-Cas9 for ntdABC knockout/overexpression in B. subtilis subsp. spizizenii (retains NTD biosynthetic genes) .
- Analytical validation : Cross-reference LC-MS data with NMR (¹H/¹³C) to confirm NTD’s 3,3′-diamino-3,3′-dideoxy-α,β-trehalose structure .
- Safety protocols : Adopt OSHA guidelines for handling NTD (acute oral toxicity: LD₅₀ = 250 mg/kg in rodents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
